

# The Crystal Structure of 2,5-Dihydroxybenzaldehyde: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 2,5-Dihydroxybenzaldehyde

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This in-depth technical guide provides a comprehensive overview of the crystal structure of **2,5-Dihydroxybenzaldehyde** (gentisaldehyde), a naturally occurring phenolic compound with known biological activities. This document details its crystallographic parameters, experimental protocols for its synthesis and crystallization, and explores its interactions within biological systems.

## Crystal Structure and Crystallographic Data

The crystal structure of **2,5-Dihydroxybenzaldehyde** has been determined by single-crystal X-ray diffraction, revealing a planar molecular conformation.<sup>[1]</sup> The crystal packing is primarily influenced by intermolecular hydrogen bonding, leading to the formation of a three-dimensional network.

The crystallographic data for **2,5-Dihydroxybenzaldehyde** is summarized in the table below. The structure was resolved in the orthorhombic space group  $P2_12_12_1$  at a temperature of 173 K.<sup>[1]</sup> Notably, the asymmetric unit contains two independent molecules.<sup>[1]</sup>

Parameter	Value	Reference
Empirical Formula	C <sub>7</sub> H <sub>6</sub> O <sub>3</sub>	[1]
Molecular Weight	138.12 g/mol	[1]
Crystal System	Orthorhombic	[1]
Space Group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>	[1]
Temperature	173(2) K	[1]
Molecules per Asymmetric Unit	2	[1]

Intermolecular and Intramolecular Interactions:

The molecular arrangement in the crystal lattice is stabilized by a network of hydrogen bonds. A key feature is the presence of an intramolecular hydrogen bond between the hydroxyl group at position 2 and the adjacent aldehyde group.[1] Additionally, intermolecular O—H...O hydrogen bonds are observed, where each hydroxyl group acts as a donor to a single acceptor atom, contributing to the formation of a robust three-dimensional structure.[1]

## Experimental Protocols

This section details the methodologies for the synthesis and crystallization of **2,5-Dihydroxybenzaldehyde**.

### Synthesis of 2,5-Dihydroxybenzaldehyde

Several synthetic routes for the preparation of **2,5-Dihydroxybenzaldehyde** have been reported. Below are summaries of two distinct methods.

Method 1: Microwave-Assisted Synthesis[2][3]

This method utilizes a phenol derivative and paraformaldehyde under microwave irradiation.

- **Reaction Setup:** A mixture of a phenol derivative (12 mmol), dry paraformaldehyde (80 mmol), and nanocrystalline MgO (2.5 mmol, 0.1 g) is prepared.

- **Microwave Irradiation:** The mixture is subjected to microwave irradiation at 650 W. The reaction progress is monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (8:2).
- **Hydrolysis:** Upon completion, 100 mL of 15% (w/w) sulfuric acid is added to the reaction mixture, which is then heated to 50 °C for 15 minutes.
- **Extraction:** The reaction mixture is cooled to room temperature and the product is extracted with dichloromethane (2 x 50 mL).
- **Drying and Purification:** The combined organic layers are dried over anhydrous magnesium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography.

#### Method 2: Synthesis from p-Dimethoxybenzene

This is a multi-step synthesis involving bromination, Grignard reaction, and demethylation.

- **Bromination:** p-Dimethoxybenzene is brominated to yield the corresponding bromo-derivative.
- **Grignard Reaction:** The bromo-derivative is then converted to a Grignard reagent.
- **Formylation and Demethylation:** The Grignard reagent undergoes a formylation reaction followed by demethylation to yield **2,5-Dihydroxybenzaldehyde**.

## Crystallization

Single crystals of **2,5-Dihydroxybenzaldehyde** suitable for X-ray diffraction can be obtained by recrystallization.

- **Dissolution:** Commercially available **2,5-Dihydroxybenzaldehyde** (1.38 g) is dissolved in toluene (20 ml) with heating.<sup>[1]</sup>
- **Cooling:** The solution is allowed to cool slowly to room temperature.
- **Crystal Formation:** Crystals form upon slow evaporation of the solvent.



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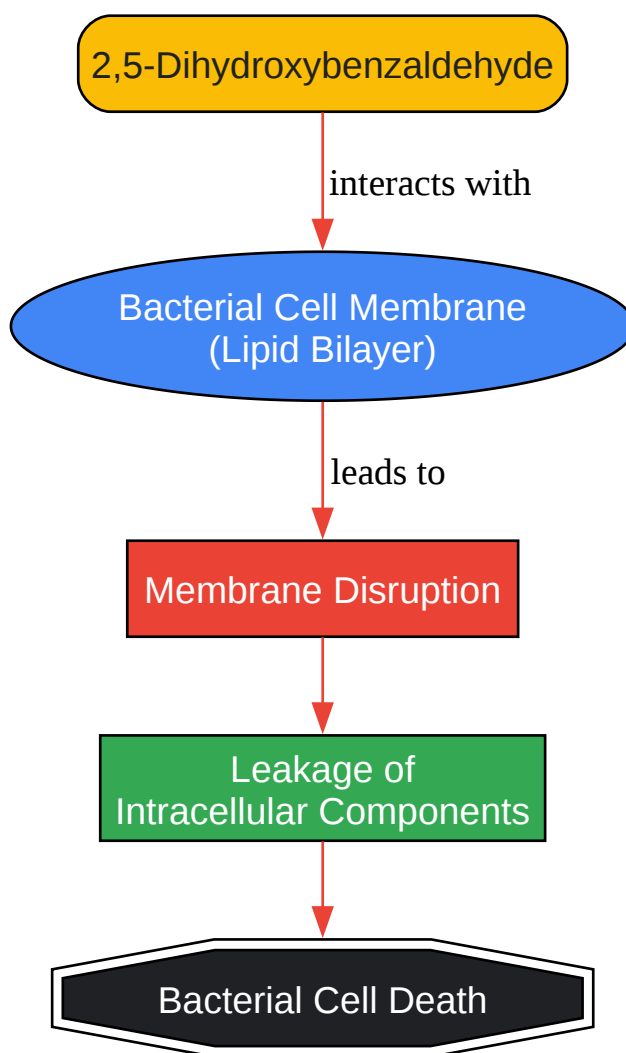
Experimental workflow for the synthesis and crystal structure determination of **2,5-Dihydroxybenzaldehyde**.

## Biological Activity and Signaling Pathways

**2,5-Dihydroxybenzaldehyde** exhibits a range of biological activities, including antimicrobial and tyrosine kinase inhibitory effects.<sup>[4][5]</sup>

### Antimicrobial Activity

**2,5-Dihydroxybenzaldehyde** has demonstrated antimicrobial activity against various pathogens, including *Mycobacterium avium* subsp. *paratuberculosis* and *Staphylococcus aureus*.<sup>[3][6]</sup> The proposed mechanism of action involves the disruption of the bacterial cell membrane. It is believed to integrate into the lipid monolayer of the cell membrane, leading to the formation of aggregates, reduced packing efficiency of lipids, and increased membrane fluidity.<sup>[2]</sup> This disruption of the membrane integrity ultimately leads to bacterial cell death.

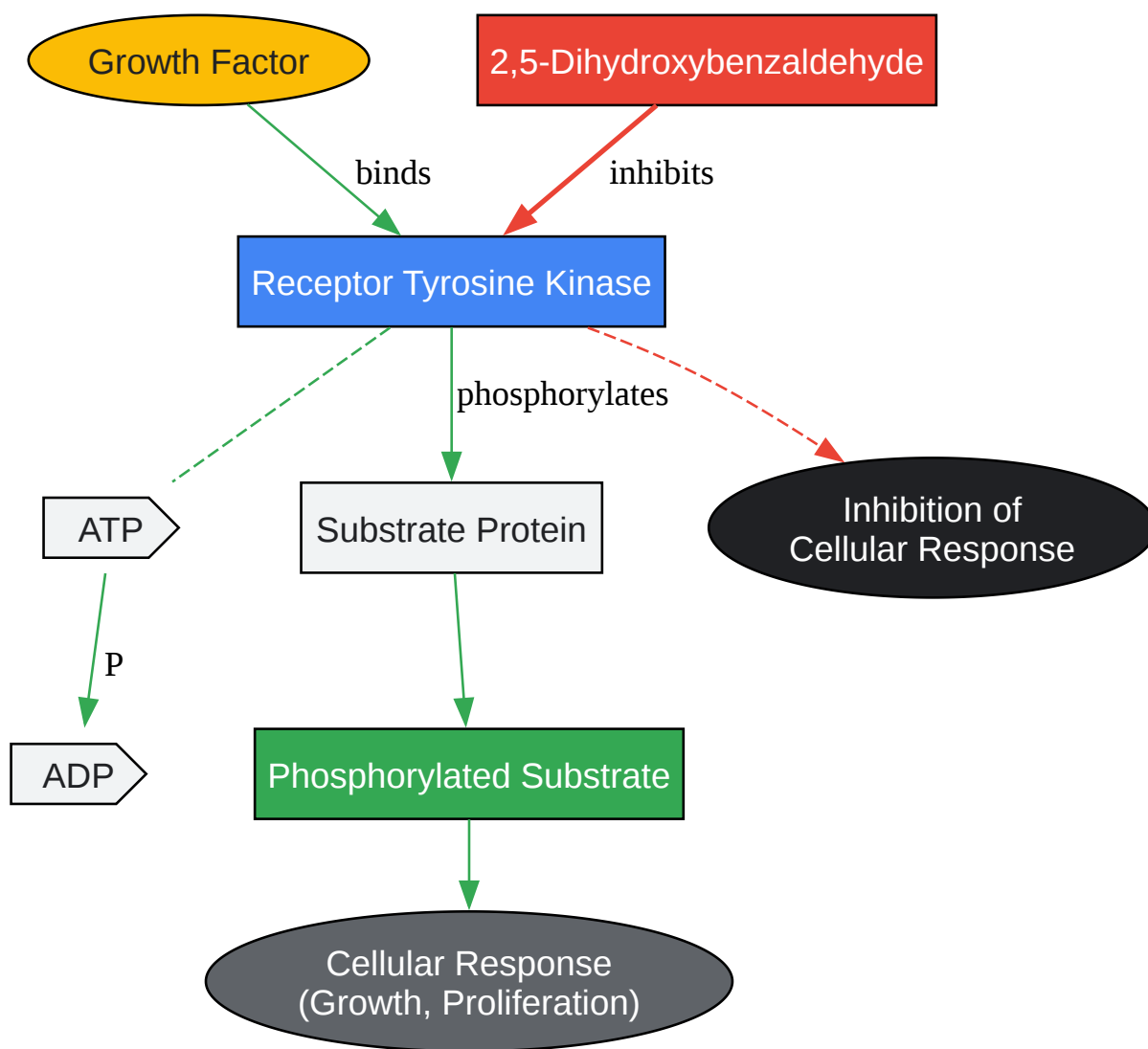


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Proposed mechanism of antimicrobial action of **2,5-Dihydroxybenzaldehyde**.

## Tyrosine Kinase Inhibition

**2,5-Dihydroxybenzaldehyde** has been identified as a tyrosine kinase inhibitor.[4][5] Tyrosine kinases are crucial enzymes involved in cellular signaling pathways that regulate cell growth, differentiation, and survival. The inhibition of these enzymes is a key strategy in the development of targeted cancer therapies. While the specific tyrosine kinases inhibited by **2,5-Dihydroxybenzaldehyde** and the detailed signaling pathways it modulates are subjects of ongoing research, the general mechanism of tyrosine kinase inhibitors involves blocking the phosphorylation of downstream substrates, thereby interrupting the signaling cascade.



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General mechanism of action for a tyrosine kinase inhibitor like **2,5-Dihydroxybenzaldehyde**.

This technical guide provides a foundational understanding of the crystal structure and related properties of **2,5-Dihydroxybenzaldehyde**. The detailed experimental protocols and insights into its biological activities offer valuable information for researchers in medicinal chemistry, materials science, and drug development. Further investigation into its specific interactions with biological targets will continue to unveil its therapeutic potential.

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